molecular formula C12H15F9N2O2S B14255836 1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide CAS No. 496949-61-2

1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide

Cat. No.: B14255836
CAS No.: 496949-61-2
M. Wt: 422.31 g/mol
InChI Key: UPGJYXIUIZBRAA-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide is a highly fluorinated organic compound. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

The synthesis of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide typically involves multiple steps:

Chemical Reactions Analysis

1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide undergoes various chemical reactions:

Scientific Research Applications

1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can disrupt normal molecular functions, leading to various effects. The compound’s pathways often involve the formation of stable complexes with target molecules, altering their activity .

Comparison with Similar Compounds

1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide can be compared with other similar fluorinated compounds:

Properties

CAS No.

496949-61-2

Molecular Formula

C12H15F9N2O2S

Molecular Weight

422.31 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-methyl-1-pyrrolidin-1-ylpropylidene)butane-1-sulfonamide

InChI

InChI=1S/C12H15F9N2O2S/c1-7(2)8(23-5-3-4-6-23)22-26(24,25)12(20,21)10(15,16)9(13,14)11(17,18)19/h7H,3-6H2,1-2H3

InChI Key

UPGJYXIUIZBRAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N1CCCC1

Origin of Product

United States

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